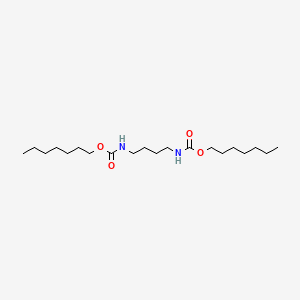

Diheptyl butane-1,4-diylbiscarbamate

Description

Diheptyl butane-1,4-diylbiscarbamate is a symmetrical biscarbamate compound characterized by two heptyl chains linked via a butane-1,4-diyl spacer, each terminating in a carbamate functional group (-O-C(=O)-NH-). Its IUPAC name is heptyl [4-(heptyloxycarbonylamino)butyl]carbamate. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer science due to their hydrolytic stability and bioactivity.

Properties

Molecular Formula |

C20H40N2O4 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

heptyl N-[4-(heptoxycarbonylamino)butyl]carbamate |

InChI |

InChI=1S/C20H40N2O4/c1-3-5-7-9-13-17-25-19(23)21-15-11-12-16-22-20(24)26-18-14-10-8-6-4-2/h3-18H2,1-2H3,(H,21,23)(H,22,24) |

InChI Key |

RYQVHNLUMJRDBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)NCCCCNC(=O)OCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Diheptyl butane-1,4-diylbiscarbamate can be synthesized through the following steps:

Heptyl Alcohol (1-Heptanol) Synthesis: Start by synthesizing 1-heptanol (heptyl alcohol) from heptanal. This involves reduction of the aldehyde group using a reducing agent (e.g., sodium borohydride).

Heptyl Chloroformate Formation: React 1-heptanol with phosgene (COCl) to form heptyl chloroformate.

Carbamate Formation: Finally, react heptyl chloroformate with ammonia or an amine (e.g., butylamine) to yield this compound.

Industrial Production: Industrial production methods involve scaling up the synthetic routes described above. These processes are typically carried out in batch reactors or continuous flow systems.

Chemical Reactions Analysis

Diheptyl butane-1,4-diylbiscarbamate can undergo various reactions:

Hydrolysis: The carbamate functional groups can be hydrolyzed under acidic or basic conditions.

Esterification: Reaction with acids to form esters.

Amidation: Reaction with amines to form amides.

Common reagents include acids (e.g., HCl), bases (e.g., NaOH), and amines (e.g., butylamine). Major products include heptyl alcohol, heptyl chloroformate, and the carbamate itself.

Scientific Research Applications

Surfactants: Diheptyl butane-1,4-diylbiscarbamate is used as a surfactant due to its amphiphilic nature.

Lubricants: Its long hydrocarbon chains make it suitable for lubricating applications.

Drug Delivery: The compound’s lipophilic properties enable it to serve as a carrier for drug delivery systems.

Biocompatibility Studies: Researchers investigate its biocompatibility for medical implants.

Plasticizers: It acts as a plasticizer in polymer formulations.

Textile Industry: Used in textile processing.

Mechanism of Action

The exact mechanism of action is context-dependent. its lipophilicity suggests interactions with cell membranes or lipid bilayers. Further studies are needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

The properties of Diheptyl butane-1,4-diylbiscarbamate can be contextualized by comparing it to structurally analogous biscarbamates. Key factors include alkyl chain length, spacer group geometry, and functional group placement. Below is a comparative analysis:

Structural Analogues and Their Properties

Diethyl Butane-1,4-diylbiscarbamate

- Structure : Ethyl groups replace heptyl chains.

- Properties : Shorter alkyl chains increase water solubility but reduce lipophilicity. Studies show faster hydrolysis rates compared to longer-chain derivatives due to reduced steric hindrance .

Dihexyl Butane-1,4-diylbiscarbarbamate

- Structure : Hexyl chains with the same butane-1,4-diyl spacer.

- Properties : Intermediate lipophilicity between diethyl and diheptyl analogues. Demonstrated enhanced membrane permeability in vitro compared to diethyl derivatives .

Diheptyl Ethane-1,2-diylbiscarbamate

- Structure : Shorter ethane-1,2-diyl spacer.

- Properties : Reduced conformational flexibility limits interactions with enzymes or receptors. Lower thermal stability observed in polymer matrices .

Key Observations :

- Alkyl Chain Impact : Longer heptyl chains enhance lipophilicity (logP ~6.3), favoring lipid bilayer penetration but reducing aqueous solubility.

- Spacer Length : The butane-1,4-diyl spacer improves molecular flexibility and hydrolytic stability compared to shorter spacers (e.g., ethane-1,2-diyl).

- Thermal Behavior : Melting points decrease with longer alkyl chains due to weaker crystalline packing forces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.